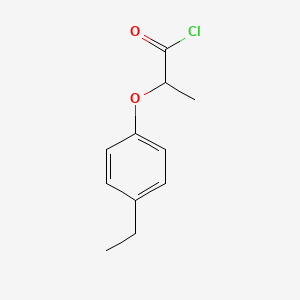

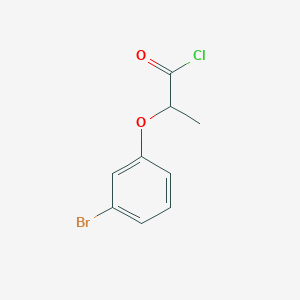

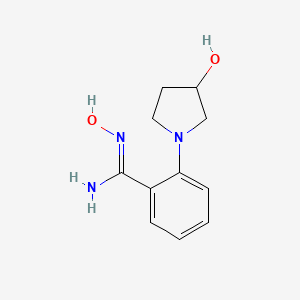

![molecular formula C14H10F2O2 B1440899 3,4'-Difluoro-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1178450-95-7](/img/structure/B1440899.png)

3,4'-Difluoro-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid

Vue d'ensemble

Description

Biphenyl compounds are a class of organic compounds which contain two benzene rings connected by a single covalent bond . The compound you mentioned seems to be a derivative of biphenyl with additional functional groups such as carboxylic acid and methyl groups, and also contains fluorine atoms.

Synthesis Analysis

The synthesis of similar compounds often involves processes like Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses organoboron reagents and is known for its mild and functional group tolerant reaction conditions .Chemical Reactions Analysis

The chemical reactions involving similar compounds often depend on the functional groups present in the molecule. For instance, the carboxylic acid group can participate in reactions like esterification, amidation, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, density, and solubility can be predicted or determined experimentally .Applications De Recherche Scientifique

Environmental Degradation and Impact Assessment

Polyfluoroalkyl chemicals, including those related to 3,4'-Difluoro-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid, are subjects of environmental concern due to their persistent and toxic profiles. The environmental fate, including microbial degradation pathways and environmental persistence of polyfluoroalkyl substances, sheds light on the critical need for understanding the biodegradability and potential environmental impacts of these chemicals. Studies highlight the environmental biodegradability of important precursors such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, emphasizing the role of microbial culture, activated sludge, soil, and sediment in degradation processes. These insights are pivotal for evaluating the environmental fate and effects of precursors and their links to perfluoroalkyl carboxylic and sulfonic acids, which are highly persistent and ubiquitously detected in the environment (Liu & Avendaño, 2013).

Bioaccumulation and Environmental Toxicity

The bioaccumulation potential of perfluorinated acids, including those structurally related to 3,4'-Difluoro-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid, has been extensively reviewed. Findings suggest that bioconcentration and bioaccumulation are directly related to the length of the compound's fluorinated carbon chain. Such studies are crucial for understanding the environmental behavior of perfluorinated chemicals and assessing their bioaccumulation potential in comparison with persistent lipophilic compounds. This knowledge directly informs the regulatory criteria and environmental risk assessments of perfluorinated compounds, highlighting the need for further research to characterize the bioaccumulation potential of longer-chain perfluorinated chemicals (Conder et al., 2008).

Alternatives and Environmental Safety

Research on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids and sulfonic acids, including their potential precursors, is essential for risk assessment and management of these chemicals. This includes identifying over 20 fluorinated substances applied in various industrial sectors and evaluating their environmental releases, persistence, and exposure risks. The review of fluorinated alternatives highlights the unclear safety profile of these substitutes and points out major data gaps that must be addressed to assess their risks meaningfully. Cooperation among industry, regulators, academic scientists, and the public is recommended to generate missing data and ensure the environmental and human safety of these compounds (Wang et al., 2013).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c1-8-6-9(3-5-12(8)15)10-2-4-11(14(17)18)13(16)7-10/h2-7H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIDWRMRVGPTLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681169 | |

| Record name | 3,4'-Difluoro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4'-Difluoro-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid | |

CAS RN |

1178450-95-7 | |

| Record name | 3,4'-Difluoro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

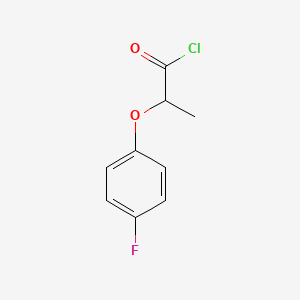

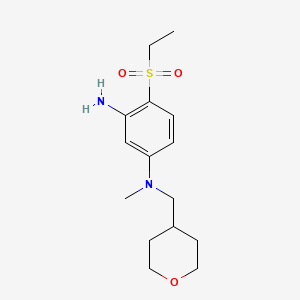

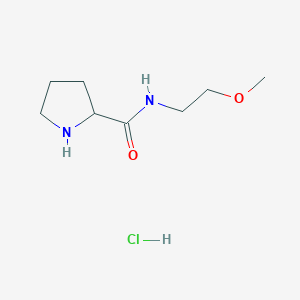

![Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate](/img/structure/B1440824.png)

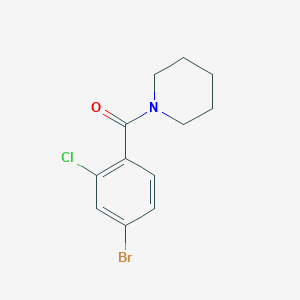

![2-[2-Fluoro-3-(trifluoromethyl)phenoxy]isonicotinic acid](/img/structure/B1440826.png)